molecular formula C24H21NO3 B2683079 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1396846-19-7

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2683079
CAS No.: 1396846-19-7
M. Wt: 371.436
InChI Key: CUKQEQNZZPQCCG-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide is a structurally distinct and potent small-molecule inhibitor of the KEAP1-NRF2 protein-protein interaction. This interaction is a central regulator of the cellular antioxidant response; under homeostatic conditions, the KEAP1 protein targets the transcription factor NRF2 for ubiquitination and proteasomal degradation. By binding to the NRF2-binding pocket of KEAP1, this compound competitively disrupts this interaction, leading to the stabilization and nuclear translocation of NRF2. This subsequently results in the transcriptional activation of a battery of genes containing Antioxidant Response Elements (ARE), including those for phase II detoxifying enzymes and antioxidant proteins. Its primary research value lies in its utility as a chemical probe to selectively activate the NRF2 pathway in vitro and in vivo, enabling the investigation of cytoprotective mechanisms in models of oxidative stress and electrophilic insult. Researchers employ this compound to study the consequences of NRF2 activation in various disease contexts, such as neurodegenerative diseases, inflammatory disorders , and chemical toxicity. Its xanthene-carboxamide scaffold is designed for high-affinity binding, making it a valuable tool for probing the detailed pharmacology of the KEAP1-NRF2 axis and for exploring the therapeutic potential of targeted NRF2 activation, as highlighted in its inclusion in patent literature covering KEAP1 inhibitors.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-23(25-15-24(27)14-13-16-7-1-4-10-19(16)24)22-17-8-2-5-11-20(17)28-21-12-6-3-9-18(21)22/h1-12,22,27H,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKQEQNZZPQCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the indene and xanthene precursors. The key steps include:

    Preparation of 1-hydroxy-2,3-dihydro-1H-indene: This can be achieved through the reduction of indanone using a suitable reducing agent such as sodium borohydride.

    Synthesis of xanthene-9-carboxylic acid: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Formation of the carboxamide linkage: The final step involves the coupling of the indene and xanthene derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indene moiety can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings in the xanthene and indene moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of 1-oxo-2,3-dihydro-1H-indene.

    Reduction: Formation of N-((1-amino-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

Biology

The compound is being investigated as a biochemical probe due to its unique structural characteristics. It has the potential to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which could influence protein function and activity.

Medicine

Research is exploring its therapeutic properties, particularly in the context of anti-inflammatory and anticancer activities. The compound's ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.

Optoelectronics

Recent studies have highlighted its nonlinear optical properties, suggesting applications in optoelectronic devices. The compound exhibits promising characteristics such as high linear polarizability and hyperpolarizability, making it suitable for use in modern optical materials .

A study focused on the interaction of this compound with G protein-coupled receptors (GPCRs) has shown that compounds with similar structures can act as positive allosteric modulators. This interaction may lead to advancements in treatments for conditions like Alzheimer's disease and schizophrenia .

Case Study 2: Nonlinear Optical Properties

Research conducted on various organic compounds revealed that those structurally related to this compound exhibited significant nonlinear optical properties. The findings suggest that these compounds could be integrated into next-generation optoelectronic applications due to their low charge transport resistance and high efficiency in light modulation .

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indene and xanthene moieties can interact with hydrophobic pockets in proteins, potentially modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide with structurally related xanthene-carboxamide derivatives, highlighting key structural and physicochemical differences.

Compound Name Molecular Formula Molecular Weight Substituent Features Notable Properties/Data Reference ID
This compound C₂₄H₂₁NO₃ 371.43 Hydroxyindenylmethyl group (chiral center, potential hydrogen-bonding capability) Higher steric bulk; moderate polarity due to hydroxyl group N/A
N-(1-Ethyl-4-piperidinyl)-9H-xanthene-9-carboxamide C₂₁H₂₄N₂O₂ 336.43 Piperidinyl group (cyclic amine, enhances basicity) Likely improved solubility in acidic environments; potential for cation-π interactions
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-9H-xanthene-9-carboxamide C₂₀H₁₇N₃O₄ 363.37 Pyrimidinyl-dione group (hydrogen-bond acceptor/donor) Enhanced hydrogen-bonding capacity; possible kinase inhibition activity
N-(1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide C₂₁H₁₅NO₄ 353.35 Benzodioxole group (electron-rich, metabolic stability) Improved lipophilicity; potential CNS penetration
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide C₂₄H₂₂N₂O₄S 434.51 Pyrrolidine sulfonyl group (polar, sterically demanding) High molecular weight; potential protease inhibition
N-[2-(diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride C₂₆H₂₉ClN₂O₂ 436.97 Diethylaminoethyl-phenyl group (cationic at physiological pH) Enhanced water solubility due to hydrochloride salt
N-(9H-xanthen-9-yl)acetamide C₁₅H₁₃NO₂ 239.27 Acetamide group (small, neutral substituent) Low molecular weight; limited steric hindrance

Key Structural and Functional Insights:

Substituent Effects on Solubility: The piperidinyl () and diethylaminoethyl-phenyl () derivatives exhibit improved solubility in aqueous media due to basic amine groups or salt formation. In contrast, the benzodioxole analog () is more lipophilic, favoring membrane permeability. The hydroxyindenylmethyl group in the target compound may confer moderate polarity but could limit solubility compared to charged analogs.

The acetamide derivative () lacks complex substituents, making it a simpler scaffold for preliminary structure-activity relationship (SAR) studies.

Molecular Weight and Drug-Likeness :

  • Compounds with molecular weights >400 Da (e.g., ) may face challenges in bioavailability, whereas lower-weight analogs (e.g., ) align better with Lipinski’s rule-of-five criteria.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines an indene moiety with a xanthene carboxamide group, which is significant for its biological interactions. The synthesis typically involves several steps:

  • Preparation of 1-hydroxy-2,3-dihydro-1H-indene : This can be synthesized through the reduction of indanone using sodium borohydride.
  • Synthesis of xanthene-9-carboxylic acid : Achieved by condensing resorcinol with phthalic anhydride under acidic conditions.
  • Formation of the carboxamide linkage : The final step involves coupling the indene and xanthene derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indene and xanthene moieties are capable of interacting with hydrophobic pockets in proteins, potentially modulating their function.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies indicated that treatment with this compound led to significant reductions in cell viability in various cancer types, including breast and prostate cancer cells .

Anti-inflammatory Effects

Research suggests that this compound exhibits anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models, it has demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

StudyFindings
Anticancer Activity In vitro studies showed a 70% reduction in cell viability in breast cancer cell lines after 48 hours of treatment .
Anti-inflammatory Effects Treatment reduced levels of TNF-alpha and IL-6 in macrophage cultures by up to 50% .
Neuroprotection In vivo studies indicated a significant decrease in neuronal death following oxidative stress exposure when treated with the compound .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via reductive amination or coupling reactions. For example, describes the reduction of 9H-xanthene-9-carboxamide derivatives using HBPin (pinacolborane) in the presence of a transition metal-free potassium catalyst. Reaction optimization includes:

  • Catalyst loading : 2 mol% for efficient reduction .
  • Solvent selection : Dry toluene or acetonitrile under inert atmospheres (argon) to prevent side reactions .
  • Temperature : Moderate heating (40°C) to balance reaction rate and byproduct formation .
    Post-synthesis, purification via column chromatography (e.g., hexane:ethyl acetate gradients) ensures high yields (>90%) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Referencing , key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Emergency measures :
    • Skin contact : Wash immediately with soap/water for 15 minutes .
    • Eye exposure : Rinse with saline solution for ≥15 minutes .
  • Storage : Store in airtight containers away from oxidizing agents.

Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity and stereochemistry. For example, highlights the use of 1H^1H-NMR to verify indenyl and xanthene moieties in related compounds .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. notes that SHELX is robust for small-molecule crystallography, even with twinned or high-resolution data .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., Exact Mass: 372.10296 as in ) .

Advanced: What computational strategies are effective for analyzing the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use the B3LYP/6-31G(d,p) basis set (Gaussian-03) to calculate HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and Mulliken charges, as demonstrated in for similar indenone derivatives .
  • Chemical reactivity descriptors : Compute global electrophilicity (ω\omega) and chemical potential (μ\mu) from HOMO-LUMO gaps to predict reaction sites .
  • Molecular docking : For biological studies, dock the compound into target protein active sites (e.g., TRPV1 in ) to assess binding affinity .

Advanced: How can structural analogs of this compound be rationally designed to enhance biological activity or selectivity?

Methodological Answer:

  • Pharmacophore modeling : Define critical functional groups (e.g., hydroxyindenyl for hydrogen bonding) using tools like Schrödinger Suite. highlights the use of a cis-(1S)(2R)-amino-2-indanol scaffold to mimic tyrosine residues in aggrecanase inhibitors .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with substituent variations (e.g., methoxy groups or fluorinated analogs) and test against biological targets (e.g., antimicrobial assays as in ) .
  • Metabolic stability : Introduce steric hindrance (e.g., tert-butyl groups) or electron-withdrawing substituents to improve pharmacokinetics .

Advanced: How should researchers address discrepancies in crystallographic or spectroscopic data during structural validation?

Methodological Answer:

  • Data cross-validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using ACD/Labs or MestReNova) .
  • Twinned crystals : Use SHELXD/SHELXE for phase refinement in cases of twinning, as noted in .
  • Dynamic effects : Account for temperature-dependent conformational changes in X-ray data by collecting datasets at multiple temperatures.

Advanced: What strategies are recommended for optimizing the compound’s solubility and stability in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate groups) to enhance membrane permeability, as seen in for indenyl derivatives .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and characterize stability via HPLC .

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